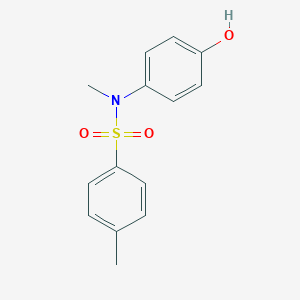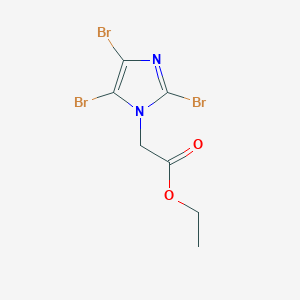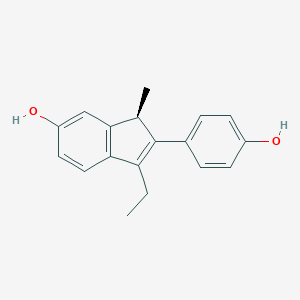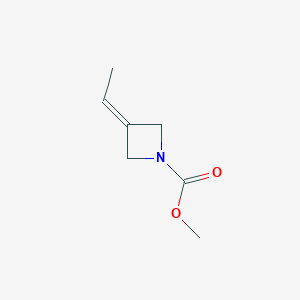
Methyl 3-ethylideneazetidine-1-carboxylate
Overview
Description
Scientific Research Applications
Preparation of 3-Azetidinone Hydrochloride and Derivatives : This compound is used in the preparation of 3-azetidinone hydrochloride, which is a precursor for 3-oxoazetidine-derived amides, urethanes, and ureas (Bauman & Duthaler, 1988).
Inhibition of 3H-Flunitrazepam Binding : It acts as a potent inhibitor of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex, indicating potential applications in neuroscience (Oakley & Jones, 1982).
Synthesis of Functionalized Azetidines : Methyl 3-ethylideneazetidine-1-carboxylate is used for synthesizing functionalized azetidines and spirocyclic azetidine building blocks, which are valuable in organic chemistry (Stankovic et al., 2013).
Intermediate in Synthesis of N-benzyl-2,3-Azetidinedione : It serves as an intermediate in the synthesis of N-benzyl-2,3-azetidinedione, a compound with potential pharmaceutical applications (Behrens & Paquette, 2003).
Potential Intermediate in Carbapenem Antibiotics : This compound is considered a potential intermediate in the synthesis of carbapenem antibiotics, highlighting its significance in medicinal chemistry (Fetter et al., 1988).
Antiviral and Antimycotic Activities : It has shown antiviral (HSV-1) and antimycotic activities, making it a candidate for pharmaceutical research (Sansebastiano et al., 1993).
DNA Methylation and Cancer Research : Research indicates that compounds like this compound can play roles in DNA methylation processes, which are significant in cancer research (Yang et al., 2014), (Das & Singal, 2004).
Novel Analogues in Medicinal Chemistry : It is also studied as a novel analogue of guanine, although it does not possess the same potent antiviral activity as 3-deazaguanine (Ehler et al., 1977).
Role in Protein Methylation and Biological Functions : Its derivatives are studied for their role in protein methylation, which has implications in gene regulation and signal transduction (Paik et al., 2007).
properties
IUPAC Name |
methyl 3-ethylideneazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6-4-8(5-6)7(9)10-2/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZKHUUGLVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





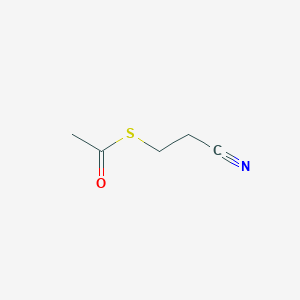

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
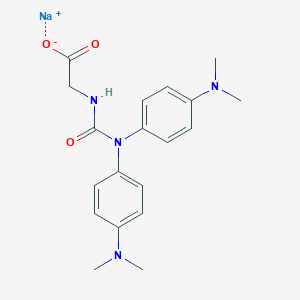
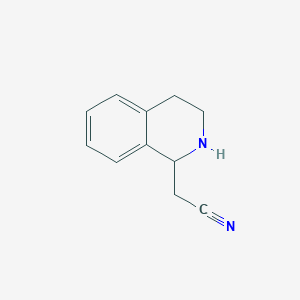

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
